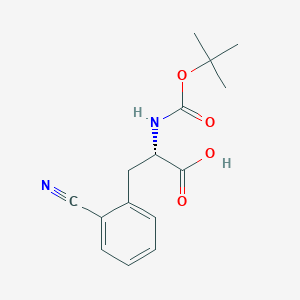

Boc-L-2-Cyanophenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . It is made up of a modified version of phenylalanine, which has a cyano group attached to the base molecule .

Molecular Structure Analysis

The molecular structure of Boc-L-2-Cyanophenylalanine is represented by the linear formula C15H18N2O4 . Its IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid .Physical And Chemical Properties Analysis

Boc-L-2-Cyanophenylalanine is a white to yellow solid . It has a molecular weight of 290.32 . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Identification of Substrate Specificity

Boc-L-2-Cyanophenylalanine can be used in the identification of substrate specificity . This involves determining the particular substrate or set of substrates that an enzyme or protein receptor can bind to.

Investigation of Mechanism of Action of Enzymes

This compound can also be used to investigate the mechanism of action of enzymes . This refers to the process by which an enzyme catalyzes a reaction, including the various stages of the reaction and the molecular interactions involved.

Investigation of Protein-Protein Interactions

Boc-L-2-Cyanophenylalanine can be used in the investigation of protein-protein interactions . These interactions are crucial for many biological processes, and understanding them can provide insights into the functioning of cells and organisms.

Study of Protein Structure and Function

This compound is useful in the study of protein structure and function . By incorporating it into proteins, researchers can gain insights into the roles of different amino acids in protein structure and function.

Safety and Hazards

Boc-L-2-Cyanophenylalanine is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .

Mode of Action

Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .

Propiedades

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-cyano-L-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

![Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1302791.png)